molecular formula C9H7BrO B15307970 (2-Bromo-5-ethynylphenyl)methanol

(2-Bromo-5-ethynylphenyl)methanol

Cat. No.: B15307970
M. Wt: 211.05 g/mol
InChI Key: VYZAUOAZJYORPC-UHFFFAOYSA-N
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Description

(2-Bromo-5-ethynylphenyl)methanol is an organic compound with the molecular formula C9H7BrO and a molecular weight of 211.06 g/mol It is characterized by the presence of a bromine atom, an ethynyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of a phenylmethanol derivative using bromine or a bromine-containing reagent under controlled conditions . The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of a bromoarene with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of (2-Bromo-5-ethynylphenyl)methanol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-ethynylphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-5-ethynylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-ethynylphenyl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of its functional groups. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-nitrophenyl)methanol
  • (2-Bromo-5-methoxyphenyl)methanol
  • (2-Bromo-5-chlorophenyl)methanol

Uniqueness

(2-Bromo-5-ethynylphenyl)methanol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This sets it apart from other similar compounds that may lack the ethynyl group and therefore have different chemical and biological properties .

Properties

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

IUPAC Name

(2-bromo-5-ethynylphenyl)methanol

InChI

InChI=1S/C9H7BrO/c1-2-7-3-4-9(10)8(5-7)6-11/h1,3-5,11H,6H2

InChI Key

VYZAUOAZJYORPC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)Br)CO

Origin of Product

United States

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